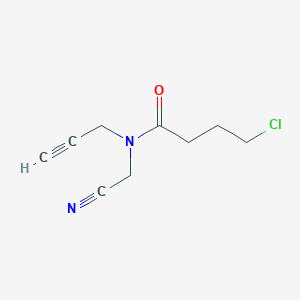![molecular formula C8H18O3 B14637070 2-Methyl-2-[(propoxymethyl)peroxy]propane CAS No. 53693-63-3](/img/structure/B14637070.png)
2-Methyl-2-[(propoxymethyl)peroxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[(propoxymethyl)peroxy]propane is an organic compound with a complex structure that includes a peroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(propoxymethyl)peroxy]propane typically involves the reaction of 2-methylpropane with propoxymethyl hydroperoxide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the peroxy bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process requires precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(propoxymethyl)peroxy]propane undergoes several types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, often leading to the formation of alcohols or ketones.
Reduction: Reduction of the peroxy group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-[(propoxymethyl)peroxy]propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pro-oxidant in biological systems, which can help in studying oxidative stress.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled decomposition.
Industry: Utilized in the production of polymers and as an initiator in polymerization reactions.
Mechanism of Action
The mechanism by which 2-Methyl-2-[(propoxymethyl)peroxy]propane exerts its effects involves the decomposition of the peroxy group to generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-methoxypropane: Similar in structure but lacks the peroxy group, making it less reactive in oxidation reactions.
2-Methyl-2-propanethiol: Contains a thiol group instead of a peroxy group, leading to different reactivity and applications.
2-Methyl-2-butene: An alkene with a similar carbon skeleton but different functional groups, affecting its chemical behavior.
Uniqueness
2-Methyl-2-[(propoxymethyl)peroxy]propane is unique due to the presence of the peroxy group, which imparts distinct reactivity and potential applications in oxidative processes. This makes it valuable in research areas focused on oxidative stress and polymer chemistry.
Properties
CAS No. |
53693-63-3 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-methyl-2-(propoxymethylperoxy)propane |
InChI |
InChI=1S/C8H18O3/c1-5-6-9-7-10-11-8(2,3)4/h5-7H2,1-4H3 |
InChI Key |
SFNJTUKRQAIMMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCOOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


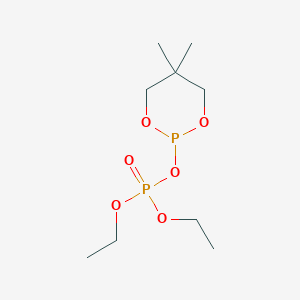
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)

![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
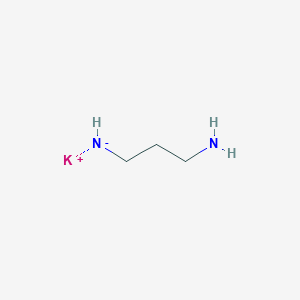
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
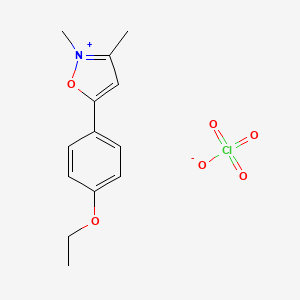
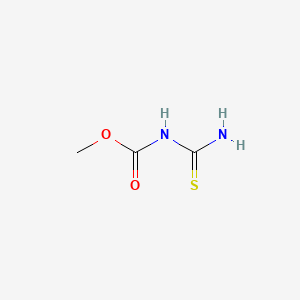
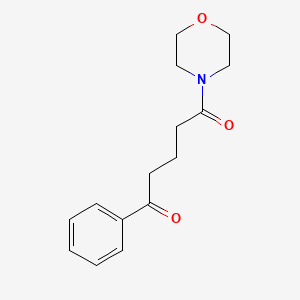
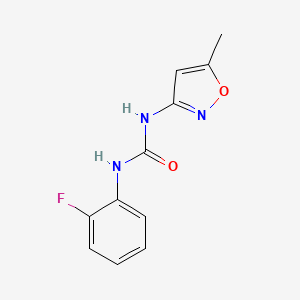
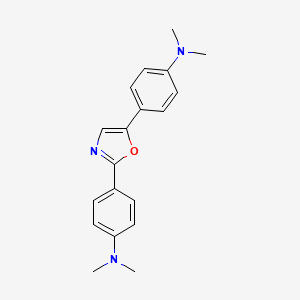
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)

